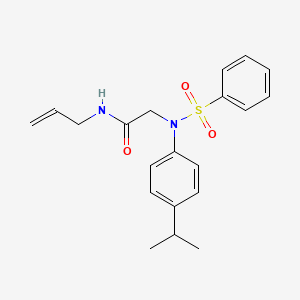
N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide, also known as IQ-1, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. IQ-1 is a small molecule that has been shown to activate the aryl hydrocarbon receptor (AhR), a transcription factor that is involved in a variety of biological processes.
Mecanismo De Acción
The mechanism of action of N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide involves its binding to the AhR, leading to the activation of downstream signaling pathways. The activation of the AhR pathway has been shown to regulate the expression of genes involved in cellular processes such as metabolism, inflammation, and immune responses.
Biochemical and Physiological Effects:
Studies have shown that N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide can have both biochemical and physiological effects on cells and organisms. Activation of the AhR pathway by N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide has been shown to regulate the expression of genes involved in cellular metabolism, immune responses, and inflammation. In addition, N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide has been shown to have anti-inflammatory effects in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide in lab experiments is its specificity for the AhR pathway. This allows researchers to study the effects of AhR activation without the confounding effects of other signaling pathways. However, one limitation of using N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide is its potential toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide. One area of interest is the development of more potent and selective AhR agonists, which could have potential applications in the treatment of diseases such as cancer and autoimmune disorders. Another area of interest is the study of the role of the AhR pathway in the gut microbiome and its potential implications for human health. Finally, the development of new methods for synthesizing N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide and related compounds could lead to more efficient and cost-effective production methods.
Métodos De Síntesis
N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis method involves the use of a palladium-catalyzed coupling reaction followed by a series of purification and isolation steps. The final product is obtained as a white crystalline powder.
Aplicaciones Científicas De Investigación
N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide has been shown to have potential applications in a variety of scientific research fields. One area of interest is the study of the AhR signaling pathway, which is involved in the regulation of immune responses, cell growth, and differentiation. N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide has been shown to activate the AhR pathway in a dose-dependent manner, making it a valuable tool for studying the effects of AhR activation on cellular processes.
Propiedades
IUPAC Name |
2-phenyl-N-(3-propan-2-yloxypropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16(2)26-14-8-13-23-22(25)19-15-21(17-9-4-3-5-10-17)24-20-12-7-6-11-18(19)20/h3-7,9-12,15-16H,8,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIUWGXAQLGKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{(2,4-dichlorophenyl)[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5057368.png)

![ethyl [2,2,2-trifluoro-1-[(2-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5057397.png)
![1-benzyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5057401.png)
![propyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5057419.png)
![N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)-4-biphenylcarboxamide](/img/structure/B5057420.png)
![7-(3,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5057424.png)
![4-{[4-(methoxycarbonyl)-5-methyl-2-oxo-1-(3-pyridinylmethyl)-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B5057436.png)

![1-tert-butyl-2-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5057462.png)
![2-(3-fluoro-4-methylphenyl)-N-[(3-isopropyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5057468.png)
![1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5057475.png)
![N-[4-(benzyloxy)phenyl]-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5057480.png)
![4-({[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5057482.png)